molecular formula C7H10Cl2N2O B1447921 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride CAS No. 1394042-40-0

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride

Cat. No.: B1447921
CAS No.: 1394042-40-0
M. Wt: 209.07 g/mol
InChI Key: UKFVPFHABRGTIK-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminoethoxy group and a chloropyridine moiety, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary targets of 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for various physiological processes including muscle contraction and nerve impulse propagation .

Mode of Action

This compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action results in changes in the ion concentrations within the cells, affecting various cellular processes .

Biochemical Pathways

The compound affects the biochemical pathways involving the transport of sodium, potassium, and calcium ions across the cell membranes . The downstream effects include changes in the membrane potential and intracellular ion concentrations, which can influence numerous cellular functions, from muscle contraction to signal transduction .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining its concentration at the target sites and hence its efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include changes in the cellular ion homeostasis and alterations in the functions dependent on the ion gradients . These changes can have wide-ranging effects, influencing various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Biochemical Analysis

Biochemical Properties

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, inhibiting their activity. These enzymes are involved in the transsulfuration pathway, which is essential for the metabolism of sulfur-containing amino acids . The compound’s ability to inhibit these enzymes suggests it can modulate the levels of sulfur-containing metabolites, impacting various metabolic processes.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in the transsulfuration pathway, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to the active sites of enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, inhibiting their activity . This inhibition prevents the conversion of sulfur-containing amino acids, leading to changes in the levels of sulfur metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent results in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as disrupting cellular metabolism and causing cell death.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, which are key players in the transsulfuration pathway . By inhibiting these enzymes, the compound can alter the flux of sulfur-containing metabolites, impacting overall metabolic balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride typically involves the reaction of 5-chloropyridine with 2-aminoethanol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability of the production process. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the chloropyridine moiety.

    5-Chloropyridine: Contains the chloropyridine moiety but lacks the aminoethoxy group.

    2-(2-Aminoethoxy)ethoxy acetic acid: Contains a similar aminoethoxy group but has a different overall structure.

Uniqueness

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride is unique due to the combination of the aminoethoxy group and the chloropyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c8-6-1-2-7(10-5-6)11-4-3-9;/h1-2,5H,3-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFVPFHABRGTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-40-0
Record name 2-(2-aminoethoxy)-5-chloropyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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